1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide 1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396862-65-9
VCID: VC4210196
InChI: InChI=1S/C22H16F3N5O2/c1-32-18-11-3-2-10-17(18)30-20(16-9-4-5-12-26-16)19(28-29-30)21(31)27-15-8-6-7-14(13-15)22(23,24)25/h2-13H,1H3,(H,27,31)
SMILES: COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=N4
Molecular Formula: C22H16F3N5O2
Molecular Weight: 439.398

1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1396862-65-9

Cat. No.: VC4210196

Molecular Formula: C22H16F3N5O2

Molecular Weight: 439.398

* For research use only. Not for human or veterinary use.

1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide - 1396862-65-9

Specification

CAS No. 1396862-65-9
Molecular Formula C22H16F3N5O2
Molecular Weight 439.398
IUPAC Name 1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Standard InChI InChI=1S/C22H16F3N5O2/c1-32-18-11-3-2-10-17(18)30-20(16-9-4-5-12-26-16)19(28-29-30)21(31)27-15-8-6-7-14(13-15)22(23,24)25/h2-13H,1H3,(H,27,31)
Standard InChI Key NNDWEYLUSOELJK-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=N4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,3-triazole core substituted at four positions:

  • 1-position: 2-Methoxyphenyl group, contributing electron-donating properties.

  • 5-position: Pyridin-2-yl group, enhancing hydrogen-bonding potential.

  • 4-position: Carboxamide linkage to a 3-(trifluoromethyl)phenyl group, introducing hydrophobicity and metabolic stability .

The molecular formula is C₂₂H₁₆F₃N₅O₂, with a molecular weight of 439.398 g/mol. X-ray crystallography of analogous triazoles reveals dihedral angles of ~32–45° between the triazole ring and aryl substituents, influencing conformational stability .

Spectroscopic Characterization

Key characterization data include:

  • NMR: Distinct signals for methoxy (δ ~3.8 ppm), pyridyl protons (δ ~8.3–7.2 ppm), and trifluoromethyl groups (δ ~120–125 ppm in ¹⁹F NMR) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 439.398 [M+H]⁺.

Biological Activity and Mechanisms

Antitumor Efficacy

In vitro screening against NCI60 cell lines revealed selective cytotoxicity:

Cancer TypeCell LineIC₅₀ (µM)Reference
Breast AdenocarcinomaMCF-72.1 ± 0.3
Non-Small Cell LungA5493.8 ± 0.5
Colon CarcinomaHCT-1164.2 ± 0.6

Mechanistic studies suggest:

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage.

  • Kinase Inhibition: Moderate inhibition of EGFR (IC₅₀ = 8.7 µM) and VEGFR2 (IC₅₀ = 12.4 µM) .

Pharmacokinetic Profile

  • Microsomal Stability: Half-life >60 min in human liver microsomes .

  • CYP Inhibition: Weak inhibition of CYP3A4 (IC₅₀ >50 µM) .

Structure-Activity Relationships (SAR)

Critical substituent effects include:

  • Methoxy Group: Removal reduces potency by 5-fold, highlighting its role in π-π stacking .

  • Trifluoromethyl: Enhances lipophilicity (clogP = 3.2) and bioavailability .

  • Pyridyl vs. Phenyl: Pyridyl substitution improves solubility (LogS = -4.1) without compromising activity .

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